molecular formula C17H19N5O B2418098 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile CAS No. 790272-14-9

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No. B2418098
M. Wt: 309.373
InChI Key: XTRCQUADBZJCAS-UHFFFAOYSA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound composed of an isoindoline and piperazine ring, with a nitrile group attached to the nitrogen atom of the piperazine ring. The compound has been found to have a wide range of applications, including as a chemical reagent, a catalyst, and a potential therapeutic agent.

Scientific Research Applications

Novel Class of Isoindolinones

A study by Opatz and Ferenc (2004) discovered that the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. These compounds represent a novel class of isoindolinones, originating from the condensation of 2-carboxybenzaldehyde with the amine and two molecules of hydrogen cyanide (Opatz & Ferenc, 2004).

Heterocyclic Substance Synthesis

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) utilized 2-arylhdrazononitriles as key synthons for the preparation of a wide variety of new, uniquely substituted heterocyclic substances. This effort demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticancer Activity

Metwally, Abdelrazek, and Eldaly (2016) focused on synthesizing new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, with the starting compound reacting to produce thiazole derivatives. This research evaluated the anticancer activity of the newly synthesized compounds (Metwally, Abdelrazek, & Eldaly, 2016).

5-Lipoxygenase Inhibition

Landwehr et al. (2006) designed a series of novel 2-amino-5-hydroxyindoles that potently inhibited human recombinant 5-lipoxygenase as well as 5-LO in polymorphonuclear leukocytes. These compounds have potential for treating inflammatory and allergic diseases, atherosclerosis, and cancer (Landwehr et al., 2006).

Antibacterial Agents

Khalil, Berghot, and Gouda (2010) synthesized new N-substituted imide derivatives and evaluated them as potential antibacterial agents. Their work contributed to understanding the relationship between the structural features of these compounds and their biological activities (Khalil, Berghot, & Gouda, 2010).

properties

IUPAC Name

(2E)-2-(3-aminoisoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-2-21-7-9-22(10-8-21)17(23)14(11-18)15-12-5-3-4-6-13(12)16(19)20-15/h3-6H,2,7-10H2,1H3,(H2,19,20)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRCQUADBZJCAS-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile

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